Cas no 919975-83-0 (ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate)

Ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a synthetic organic compound featuring a benzodiazole core functionalized with a phenoxyethylsulfanyl moiety and an ethyl acetate group. Its structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly due to the presence of the benzodiazole scaffold, which is known for its bioactivity. The 3,4-dimethylphenoxy group may enhance lipophilicity, influencing compound bioavailability or receptor interactions. The thioether linkage provides stability while allowing further derivatization. This compound’s modular design enables structural optimization for targeted applications, making it a versatile candidate for research in medicinal chemistry or material science.
ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate structure
919975-83-0 structure
Product name:ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
CAS No:919975-83-0
MF:C21H24N2O3S
MW:384.491864204407
CID:5427580
PubChem ID:17027987

ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-[[2-(3,4-dimethylphenoxy)ethyl]thio]-1H-benzimidazole-1-acetate
    • BDBM50425770
    • F3320-0509
    • CHEMBL2316568
    • ethyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate
    • 919975-83-0
    • AKOS000275173
    • ethyl 2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetate
    • ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
    • ethyl 2-[2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
    • ethyl (2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate
    • STL450754
    • ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
    • Inchi: 1S/C21H24N2O3S/c1-4-25-20(24)14-23-19-8-6-5-7-18(19)22-21(23)27-12-11-26-17-10-9-15(2)16(3)13-17/h5-10,13H,4,11-12,14H2,1-3H3
    • InChI Key: GQHYBGNYICWOOM-UHFFFAOYSA-N
    • SMILES: S(CCOC1C=CC(C)=C(C)C=1)C1=NC2C=CC=CC=2N1CC(=O)OCC

Computed Properties

  • Exact Mass: 384.15076381g/mol
  • Monoisotopic Mass: 384.15076381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 9
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 78.6Ų

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 564.8±60.0 °C(Predicted)
  • pka: 3.54±0.10(Predicted)

ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3320-0509-25mg
ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
919975-83-0 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3320-0509-50mg
ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
919975-83-0 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3320-0509-20mg
ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
919975-83-0 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3320-0509-2μmol
ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
919975-83-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3320-0509-3mg
ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
919975-83-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3320-0509-10mg
ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
919975-83-0 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3320-0509-20μmol
ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
919975-83-0 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3320-0509-2mg
ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
919975-83-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3320-0509-4mg
ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
919975-83-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3320-0509-40mg
ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
919975-83-0 90%+
40mg
$140.0 2023-04-26

Additional information on ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate

Introduction to Ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate (CAS No. 919975-83-0)

Ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate, identified by its CAS number 919975-83-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical research. This compound belongs to the class of benzodiazol derivatives, which are well-known for their potential therapeutic applications. The molecular structure of this compound incorporates several functional groups, including an ethylsulfanyl moiety and a phenoxy group, which contribute to its unique chemical properties and biological activities.

The synthesis and characterization of Ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate have been extensively studied to understand its pharmacological profile. The presence of the benzodiazol ring system suggests potential interactions with central nervous system receptors, which are crucial for developing drugs targeting anxiety, insomnia, and other neurological disorders. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy.

One of the most intriguing aspects of this compound is its structural similarity to known anxiolytic agents. The substitution pattern at the benzodiazol ring, particularly the 3,4-dimethylphenoxy group, plays a pivotal role in modulating its pharmacological effects. Studies have shown that modifications in this region can significantly alter the compound's potency and selectivity. For instance, the introduction of a methyl group at the 3-position enhances binding to specific GABA-A receptors, leading to improved therapeutic outcomes.

In recent years, there has been a growing interest in developing novel benzodiazol derivatives with enhanced pharmacokinetic properties. The ethyl acetate moiety in Ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate contributes to its solubility and bioavailability, making it a promising candidate for further development. Researchers have employed various synthetic strategies to optimize this compound's structure, aiming to achieve better pharmacological profiles with reduced side effects.

The role of sulfanyl groups in medicinal chemistry cannot be overstated. The sulfanyl moiety in this compound is believed to enhance its interaction with biological targets by increasing lipophilicity and reducing metabolic degradation. This feature has been exploited in the design of several drug candidates that exhibit improved efficacy and duration of action. The sulfanyl group also contributes to the compound's stability under various conditions, making it suitable for long-term storage and formulation.

Recent studies have explored the potential applications of Ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate in treating neurological disorders beyond anxiety. Preclinical data suggest that this compound may have neuroprotective properties due to its ability to modulate neurotransmitter release and receptor activity. Additionally, its structural features make it a valuable scaffold for designing next-generation therapeutics targeting complex neurological conditions such as epilepsy and cognitive disorders.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced techniques such as flow chemistry and catalytic processes have been employed to improve yield and purity. These innovations not only enhance the efficiency of production but also reduce environmental impact by minimizing waste generation. The development of sustainable synthetic routes is a critical aspect of modern pharmaceutical research.

The pharmacological evaluation of Ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate has revealed several interesting findings. In vitro studies have demonstrated its ability to bind selectively to specific receptors while minimizing off-target effects. This selectivity is crucial for developing drugs with improved safety profiles. Furthermore, animal models have shown that this compound exhibits anxiolytic effects comparable to those of existing medications but with fewer side effects.

The future prospects for this compound are promising. Ongoing research aims to further optimize its structure and pharmacological properties through structure-activity relationship (SAR) studies. By systematically modifying various functional groups, researchers hope to develop derivatives with enhanced efficacy and reduced adverse effects. Additionally, computational modeling techniques are being used to predict new analogs with improved properties.

In conclusion, Ethyl 2-(2-{2-(3,4-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate (CAS No. 919975-83-0) is a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it a valuable candidate for further research and development. As our understanding of drug design principles continues to evolve, compounds like this one are likely to play a crucial role in addressing unmet medical needs.

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